4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can be synthesized through various methods, including cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Scientific Research Applications
Antioxidant Activity
The synthesis and evaluation of the antioxidant activity of derivatives involving 1,3,4-oxadiazole moieties have been explored. For instance, compounds synthesized from the reaction of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions leading to Schiff bases and their derivatives, were screened for antioxidant activities, showing promising results (George et al., 2010).
Antimicrobial Studies
Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and demonstrated significant antimicrobial activities. The compounds were characterized by IR, NMR, and elemental analysis and showed potent to weak activity against various bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).
Optical Studies
The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone have been conducted. These complexes were characterized and their optical absorption spectra were analyzed, contributing to the understanding of their potential applications in optical materials (Mekkey et al., 2020).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives, such as the evaluation of their corrosion inhibition properties for mild steel in sulfuric acid, highlights the significance of these compounds. Physicochemical and theoretical studies indicate that these derivatives act as effective corrosion inhibitors, showcasing their practical application in protecting metals (Ammal et al., 2018).
properties
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSPCAXCEKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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